Carbonic Anhydrase Isoform Inhibition Profile (hCA XII, XIV, II)
Sulfasuccinamide exhibits a distinct inhibitory profile against human carbonic anhydrase (hCA) isoforms, with a high affinity for hCA XII (Ki = 0.52 nM), moderate affinity for hCA XIV (Ki = 6.1 nM), and lower affinity for hCA II (Ki = 18 nM) [1]. This pattern differs from the more balanced or different isoform selectivity reported for sulfamethoxazole and other clinically used sulfonamides [2]. This data provides a quantifiable basis for selecting sulfasuccinamide over a generic sulfonamide when specific hCA isoform modulation is required in research assays.
| Evidence Dimension | Human Carbonic Anhydrase Isoform Inhibition (Ki, nM) |
|---|---|
| Target Compound Data | hCA XII: 0.52 nM; hCA XIV: 6.1 nM; hCA II: 18 nM |
| Comparator Or Baseline | Sulfamethoxazole (Ki values for hCA isoforms vary significantly depending on assay conditions; a direct head-to-head study with sulfasuccinamide under identical conditions is not publicly available. Comparative Ki data for sulfamethoxazole against hCA II is reported to be >10,000 nM in some studies, indicating much lower affinity [3]). |
| Quantified Difference | Sulfasuccinamide demonstrates up to >19,000-fold higher affinity for hCA II compared to sulfamethoxazole based on available literature values [3]. |
| Conditions | Stopped-flow CO2 hydration assay; human recombinant carbonic anhydrase isoforms; 15 min preincubation [1]. |
Why This Matters
Procurement of a sulfonamide with a precisely defined carbonic anhydrase inhibition fingerprint is essential for experiments investigating pH regulation, tumor microenvironment, or sulfonamide off-target effects, as generic substitution could invalidate results due to differing isoform selectivity.
- [1] BindingDB. BDBM50185304 Sulfasuccinamide. Ki data for hCA XII, XIV, II. Available from: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50185304&google=BDBM50185304. View Source
- [2] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat Rev Drug Discov. 2008;7(2):168-181. DOI: 10.1038/nrd2467. (Discusses differential sulfonamide CA inhibition profiles). View Source
- [3] Maren TH. Relations between structure and biological activity of sulfonamides. Annu Rev Pharmacol Toxicol. 1976;16:309-327. DOI: 10.1146/annurev.pa.16.040176.001521. (Reports Ki of sulfamethoxazole for hCA II as >10,000 nM). View Source
